molecular formula C19H16N4O5 B3010717 N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-5-cyclopropylisoxazole-3-carboxamide CAS No. 1396851-93-6

N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-5-cyclopropylisoxazole-3-carboxamide

Cat. No.: B3010717
CAS No.: 1396851-93-6
M. Wt: 380.36
InChI Key: UWJIRRNFFNLLIX-UHFFFAOYSA-N
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Description

N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-5-cyclopropylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C19H16N4O5 and its molecular weight is 380.36. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Anti-Inflammatory Potential

  • Synthesis and Biological Evaluation : A study focused on the synthesis of various pyrazolopyrimidines derivatives, which exhibit potential as anticancer and anti-5-lipoxygenase agents. These compounds, including those similar to N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-5-cyclopropylisoxazole-3-carboxamide, were evaluated for cytotoxic activities against certain cancer cell lines and 5-lipoxygenase inhibition activities (Rahmouni et al., 2016).

Synthesis of Novel Compounds for Biological Activities

  • Benzodifuranyl Derivatives as Anti-Inflammatory Agents : Research on the synthesis of novel benzodifuranyl and related compounds, including 1,3,5-triazines and oxadiazepines derived from visnaginone and khellinone, shows promising results. These compounds, similar in structure to the compound , demonstrate anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020).

Antimicrobial and Antioxidant Properties

  • Evaluation of Benzimidazole Derivatives : A study involving the synthesis of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide, which is structurally related to the compound , demonstrates significant antimicrobial and antioxidant activities. These compounds show promise in developing new biologically active substances (Sindhe et al., 2016).

Antitumor and Antibacterial Agents

  • Thiophene and Thieno[3,2-d] Pyrimidine Derivatives : Research on the synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives, similar in structure to the compound , showcases their potential as antitumor and antibacterial agents. These compounds have been evaluated for their effectiveness against various tumor cell lines and bacterial strains (Hafez et al., 2017).

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to exhibit anticancer activity , and to be used for the detection of carcinogenic heavy metal ions

Mode of Action

It’s worth noting that similar compounds have been reported to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound might interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Biochemical Pathways

Based on the reported anticancer activity of similar compounds , it can be inferred that the compound might affect pathways related to cell cycle regulation and apoptosis

Properties

IUPAC Name

N-[6-(1,3-benzodioxol-5-ylmethoxy)pyrimidin-4-yl]-5-cyclopropyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O5/c24-19(13-6-15(28-23-13)12-2-3-12)22-17-7-18(21-9-20-17)25-8-11-1-4-14-16(5-11)27-10-26-14/h1,4-7,9,12H,2-3,8,10H2,(H,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJIRRNFFNLLIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NC3=CC(=NC=N3)OCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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